molecular formula C31H50N2O6 B613639 Boc-P-Carboxy-Phe(Otbu)-OH DCHA CAS No. 214750-69-3

Boc-P-Carboxy-Phe(Otbu)-OH DCHA

Cat. No. B613639
M. Wt: 546.75
InChI Key: LSQSODNJBBMPEG-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-P-Carboxy-Phe(Otbu)-OH DCHA (BPCPO) is an amino acid derivative that has been used in a variety of scientific applications. BPCPO is a versatile and powerful reagent with a variety of potential applications in synthetic chemistry, biochemistry, and molecular biology. It is an important tool for the study of protein-ligand interactions and the development of novel therapeutics.

Scientific Research Applications

Synthesis and Peptide Assembly

Boc-protected amino acids, including Boc-P-Carboxy-Phe(Otbu)-OH DCHA, play a crucial role in peptide synthesis. For instance, Wenger (1983) described the synthesis of Boc-D-Ala-MeLeu-MeLeu-MeVal-OH and its isomers using different strategic approaches and carboxyl activation methods, highlighting the importance of Boc-protected amino acids in peptide assembly (Wenger, 1983).

Isotope Labeling of Amino Acids

The paper by Seyfried, Lauber, and Luedtke (2010) discusses an efficient method for the selective isotopic labeling of carboxylic acids, fully compatible with various protecting groups including Boc. This technique is significant in labeling functionalized amino acids with stable oxygen isotopes (Seyfried et al., 2010).

Controlled Aggregation Properties in Amino Acids

Gour et al. (2021) explored the self-assembled structures formed by Fmoc-protected single amino acids, including those with Boc protection. They examined how these structures can be utilized in material chemistry, bioscience, and biomedical applications (Gour et al., 2021).

Peptide Libraries and Receptor Binding

Davies et al. (1998) reported the screening of a peptide library including tripeptides with Boc protection. They identified specific binding interactions with a tweezer receptor, demonstrating the application of Boc-protected peptides in receptor binding studies (Davies et al., 1998).

Preparation and Deblocking Conditions

Kemp et al. (1988, 2009) detailed the practical preparation and deblocking conditions for N-α-protected amino acid derivatives, including Bpoc-Asp(OtBu)-OH. These findings are crucial for efficient peptide synthesis (Kemp et al., 1988) (Kemp et al., 2009).

Solid-Phase Synthesis Techniques

Yamada et al. (2012) described the microwave-assisted solid-phase synthesis of cyclic RGD peptides, highlighting the importance of Boc-protected amino acids like Asp(OtBu) in this advanced synthesis technique (Yamada et al., 2012).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6.C12H23N/c1-18(2,3)25-16(23)13-9-7-12(8-10-13)11-14(15(21)22)20-17(24)26-19(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22);11-13H,1-10H2/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQSODNJBBMPEG-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-P-Carboxy-Phe(Otbu)-OH DCHA

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